molecular formula C26H23NO6 B12468163 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12468163
M. Wt: 445.5 g/mol
InChI Key: DIUYYDFBYBJLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and flavors, and their role as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves the esterification reaction between an appropriate carboxylic acid and an alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and may require heating to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted esters.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound may be used to study enzyme-catalyzed ester hydrolysis reactions. It can serve as a substrate for esterases and lipases, providing insights into enzyme specificity and kinetics.

Medicine

In medicinal chemistry, esters like this compound are often explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry

Industrially, esters are used in the manufacture of fragrances, flavors, and polymers

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with various molecular targets. In biological systems, esterases and lipases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a pleasant odor, commonly used in fragrances.

    Ethyl acetate: Another ester used as a solvent in various industrial applications.

    Benzyl acetate: Used in the manufacture of perfumes and flavorings.

Uniqueness

2-(3-methoxyphenyl)-2-oxoethyl 4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its complex structure, which includes multiple functional groups

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C26H23NO6/c1-14-10-17-12-20(14)23-22(17)24(29)27(25(23)30)18-8-6-15(7-9-18)26(31)33-13-21(28)16-4-3-5-19(11-16)32-2/h3-11,17,20,22-23H,12-13H2,1-2H3

InChI Key

DIUYYDFBYBJLFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.